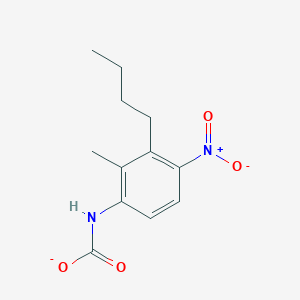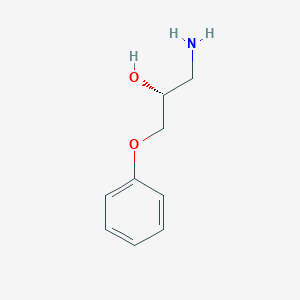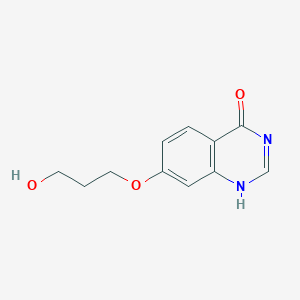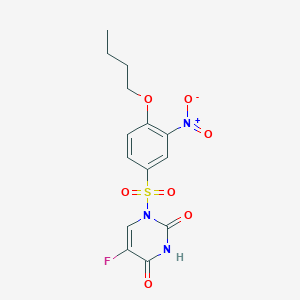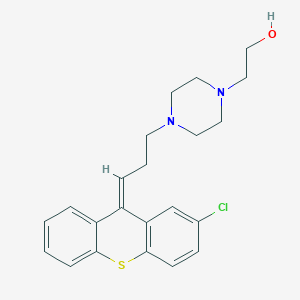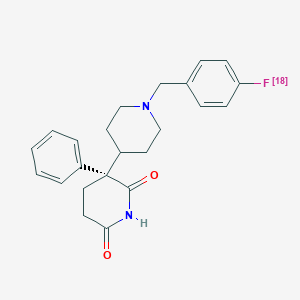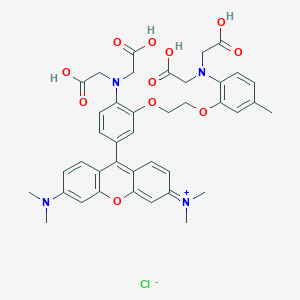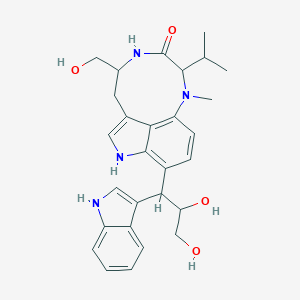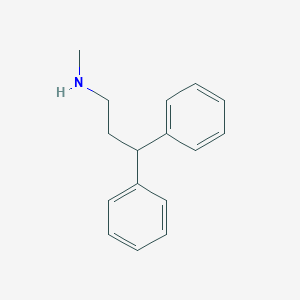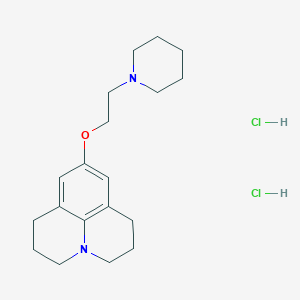![molecular formula C24H25ClN4O6S B143880 Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate CAS No. 160384-39-4](/img/structure/B143880.png)
Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives is a topic of interest in several studies. In one study, a series of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another study reported the synthesis of a compound by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . These methods demonstrate the versatility of piperazine chemistry in generating novel compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can exhibit various intramolecular and intermolecular interactions. For instance, the structure of a compound synthesized in one study showed a weak intramolecular C—H⋯N interaction, while the crystal packing was stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction . Another study described the crystal and molecular structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative, highlighting the influence of substituents on the conformation of the piperazine part of the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives often include cyclo condensation and reactions with various reagents to introduce different functional groups. These reactions are crucial for creating compounds with specific properties and biological activities. For example, the synthesis of benzothiazole-based piperazine-dithiocarbamate derivatives involved reacting 2-chloro-N-(6-substituted benzothiazole-2-yl)acetamide derivatives with sodium salts of appropriate N,N-disubstituted dithiocarbamic acids in acetone .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The crystallographic data provided in one study, including cell constants and calculated density, offer insight into the solid-state properties of the compounds . These properties are essential for understanding the behavior of these compounds in various environments and for their potential application in pharmaceuticals.
Biological Evaluation
The biological activities of piperazine derivatives are a key area of research. The synthesized compounds in one study were screened for their in vitro antimicrobial activities, with some showing excellent antibacterial and antifungal activities compared to standard drugs . Another study evaluated the anti-acetylcholinesterase activity of benzothiazole-based piperazine-dithiocarbamate derivatives, identifying some compounds as potential anticholinesterase agents . These findings suggest that piperazine derivatives could be promising candidates for developing new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Fluorescent Staining
Benzothiazoles, such as Hoechst 33258 analogues, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. They have been widely used as fluorescent DNA stains due to their ability to readily access cells. These derivatives find applications in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and analysis of plant chromosomes. Additionally, they are utilized as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and serving as a model system to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Amyloid Imaging in Alzheimer's Disease
Piperazine derivatives have been studied for their application in amyloid imaging for Alzheimer's disease. Radioligands like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) have been used to measure amyloid in vivo in the brain of patients with Alzheimer's disease, enabling early detection and evaluation of new antiamyloid therapies (Nordberg, 2007).
Pharmacological Applications of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those with benzothiazolyl groups, have clinical applications mainly in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which are known for their variety of serotonin receptor-related effects in humans and animals. This family of drugs shows the potential for development into treatments for neurological disorders (Caccia, 2007).
Eigenschaften
IUPAC Name |
dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O6S/c1-34-23(30)21(24(31)35-2)17-13-15(18(25)14-19(17)29(32)33)7-8-27-9-11-28(12-10-27)22-16-5-3-4-6-20(16)36-26-22/h3-6,13-14,21H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGYKWERUPPEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C(=C1)CCN2CCN(CC2)C3=NSC4=CC=CC=C43)Cl)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitrophenyl]-propanedioic Acid 1,3-Dimethyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

